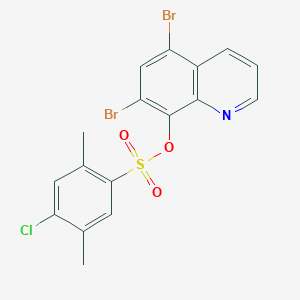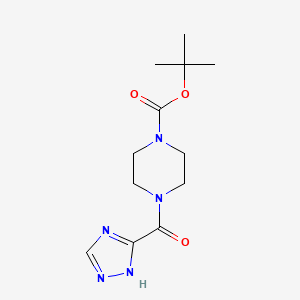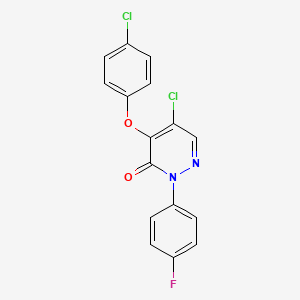
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as NTFPP, is a chemical compound that has been widely used in scientific research. This compound has unique properties that make it valuable in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Conformational Analysis and Spectroscopic Studies
The compound 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone and its related tautomers have been the subject of detailed conformational analysis and spectroscopic studies. These studies provide insights into the structural dynamics and electronic properties of such compounds, which are crucial for understanding their reactivity and potential applications in material science or as intermediates in organic synthesis. Notably, spectroscopic techniques like infrared and fluorescence spectroscopy, along with theoretical calculations, offer a deep understanding of the molecule's behavior under various conditions (Bekhradnia & Arshadi, 2007).
Synthesis and Characterization of Chalcones
Another significant area of research involves the synthesis and characterization of chalcones, where derivatives of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone play a crucial role. These compounds are synthesized via Claisen-Schmidt condensation, demonstrating the versatility of nitro-substituted compounds in organic synthesis. The structural elucidation of these chalcones, including their crystal structures, offers valuable information on their potential as intermediates for further chemical transformations (Alam Yair Hidalgo et al., 2021).
Phototriggered Acid Proliferation
In the field of photochemistry, compounds similar to 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone have been used to develop phototriggered acid proliferation reactions. These reactions aim to enhance the photosensitivity of chemically amplified photoresists, crucial for photolithographic processes in semiconductor manufacturing. The ability of these compounds to act as photolabile acid amplifiers demonstrates their potential in improving the resolution and efficiency of photolithographic processes (Arimitsu & Ichimura, 2001).
Crystal Structure Analysis
The crystal structure analysis of nitro-substituted compounds similar to the one has been extensively studied to understand their molecular geometry and intermolecular interactions. These studies provide insights into the stability and reactivity of such compounds, which are essential for designing materials with specific properties or for predicting the outcomes of chemical reactions (Sharma et al., 2014).
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-11-4-5-12(15(18)14(11)17)19-7-6-13(21)9-2-1-3-10(8-9)20(22)23/h1-5,8,19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZBSBWKCJMYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)
![2,5-dichloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2591272.png)

![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)
![N~5~-(3-fluoro-4-methylphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2591275.png)
![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2591278.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2591279.png)
![N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2591281.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2591282.png)